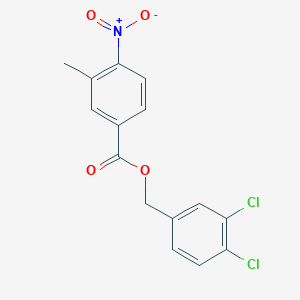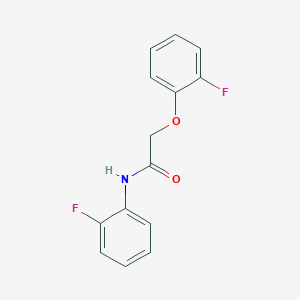![molecular formula C19H12N2O4 B5729116 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one, also known as PDC, is a chemical compound that has been the focus of research in various fields of science. PDC belongs to the class of chromenone derivatives and has shown potential in various scientific applications.
Mecanismo De Acción
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one exerts its biological effects through various mechanisms, including inhibition of enzymes involved in cancer cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in inflammation. 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in inflammation. 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one also has limitations, including its low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for research on 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Another direction is to study its antioxidant and antimicrobial properties in more detail. Additionally, further research is needed to optimize its synthesis and improve its solubility in water for better use in laboratory experiments.
Métodos De Síntesis
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one can be synthesized through various methods, including the reaction of 4-hydroxycoumarin with hydrazine hydrate and phenylhydrazine in the presence of acetic acid. Another method involves the reaction of 4-hydroxycoumarin with phenylhydrazine and potassium carbonate in dimethyl sulfoxide. Both methods yield 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one with high purity.
Aplicaciones Científicas De Investigación
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has been the subject of research in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has also been studied for its antioxidant and antimicrobial properties.
Propiedades
IUPAC Name |
7-(1-phenylpyrazol-4-yl)-[1,3]dioxolo[4,5-h]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-14-6-7-16-19(25-11-24-16)18(14)23-10-15(17)12-8-20-21(9-12)13-4-2-1-3-5-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDHMUQIWDKLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C(=CO3)C4=CN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)



![5-bromo-4-chloro-2-{[(2,2-dimethylpropyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5729130.png)

![4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729139.png)
![4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5729141.png)
![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)
![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)